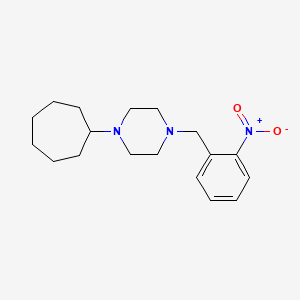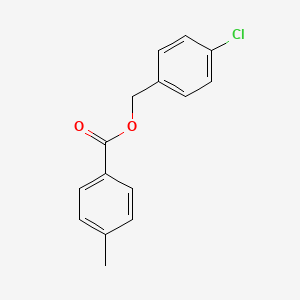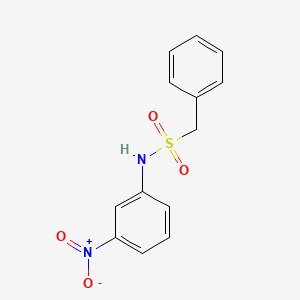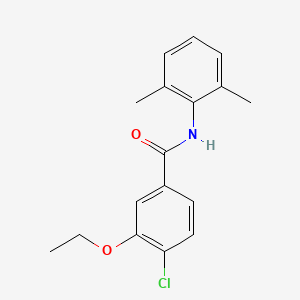
1-cycloheptyl-4-(2-nitrobenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cycloheptyl-4-(2-nitrobenzyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their wide range of biological and pharmaceutical activities. This particular compound features a cycloheptyl group attached to the piperazine ring and a nitrobenzyl group at the 4-position of the piperazine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-cycloheptyl-4-(2-nitrobenzyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected to yield the desired compound .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale synthesis using similar cyclization reactions. The use of parallel solid-phase synthesis and photocatalytic synthesis has also been reported for the efficient production of piperazine derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
1-cycloheptyl-4-(2-nitrobenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Reduction: Reduction of the nitro group yields 1-cycloheptyl-4-(2-aminobenzyl)piperazine.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-cycloheptyl-4-(2-nitrobenzyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other piperazine derivatives.
Biology: Piperazine derivatives are known for their biological activities, including antimicrobial and antiparasitic properties.
Medicine: Piperazine compounds are used in the development of pharmaceuticals for treating various conditions such as anxiety and schizophrenia.
Industry: The compound can be used in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of 1-cycloheptyl-4-(2-nitrobenzyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The nitrobenzyl group can undergo reduction to form an amine, which can then interact with biological targets. The cycloheptyl group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-cycloheptyl-4-(3-nitrobenzyl)piperazine
- 1-cycloheptyl-4-(4-nitrobenzyl)piperazine
Uniqueness
1-cycloheptyl-4-(2-nitrobenzyl)piperazine is unique due to the specific positioning of the nitro group on the benzyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.
Eigenschaften
IUPAC Name |
1-cycloheptyl-4-[(2-nitrophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c22-21(23)18-10-6-5-7-16(18)15-19-11-13-20(14-12-19)17-8-3-1-2-4-9-17/h5-7,10,17H,1-4,8-9,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXWEOCOPBHLCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-ethoxy-4-[(2-nitrophenyl)methoxy]benzaldehyde](/img/structure/B5784170.png)


![2-(4-ethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5784192.png)
![2-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5784197.png)



![6-ethyl-2-(4-fluorophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B5784214.png)


![5,5-dimethyl-2-({[(4-pyridinylmethyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5784235.png)


